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Compound of Interest

Compound Name:
(R)-2-ethylpiperazine

dihydrochloride

Cat. No.: B585899 Get Quote

Abstract: This document provides a comprehensive technical overview of (R)-2-
ethylpiperazine dihydrochloride, a chiral piperazine derivative. Piperazine and its derivatives

are recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous

approved drugs with a wide range of biological activities. This guide is intended for

researchers, scientists, and drug development professionals, offering detailed information on

the molecule's chemical properties, structure, and relevant experimental contexts. While

specific experimental data for this compound is limited in publicly accessible literature, this

paper presents generalized, representative protocols for its synthesis and characterization,

alongside a discussion of its potential applications in scaffold-based drug discovery.

Chemical Identity and Physicochemical Properties
(R)-2-ethylpiperazine dihydrochloride is a solid organic compound, typically supplied as a

salt to improve stability and handling. Its core structure consists of a piperazine ring substituted

with an ethyl group at the C-2 position, with the stereochemistry fixed in the (R) configuration.

The dihydrochloride form indicates that both nitrogen atoms of the piperazine ring are

protonated.
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Identifier Value Reference

IUPAC Name
(2R)-2-ethylpiperazine

dihydrochloride

CAS Number 438050-07-8 [1]

Molecular Formula C₆H₁₆Cl₂N₂ [2]

Molecular Weight 187.11 g/mol [3]

InChI Key
VCKAKBROIJTVJI-

QYCVXMPOSA-N

Canonical SMILES CCC1CNCCN1.Cl.Cl [3]

Physical Form Solid

Purity (Typical) ≥95%

Storage Temperature Room Temperature

Molecular Structure
The structure of (R)-2-ethylpiperazine features a six-membered saturated heterocycle

containing two nitrogen atoms at positions 1 and 4. The ethyl substituent at the second position

introduces a chiral center, which is specified as (R) in this compound. As a dihydrochloride salt,

each nitrogen atom is bonded to a hydrogen atom and associated with a chloride counter-ion,

resulting in a positively charged molecule. This salt formation enhances the compound's

crystallinity and solubility in aqueous media.

Experimental Protocols
While specific, peer-reviewed experimental data for (R)-2-ethylpiperazine dihydrochloride is

not extensively documented, this section provides detailed, representative methodologies

based on standard organic chemistry practices for piperazine derivatives.

Representative Synthesis Protocol
The synthesis of substituted piperazines can be achieved through various routes, often

involving cyclization or modification of a pre-existing piperazine ring. A common approach is the
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cyclization of a substituted ethylenediamine derivative. The following is a generalized protocol.

Objective: To synthesize (R)-2-ethylpiperazine from a suitable chiral precursor, followed by salt

formation.

Methodology:

Step 1: Precursor Preparation: A chiral amino alcohol, (R)-2-amino-1-butanol, is protected at

the amino group (e.g., with a Boc group). The hydroxyl group is then converted into a good

leaving group, such as a mesylate or tosylate.

Step 2: First N-Alkylation: The resulting intermediate is reacted with a second protected

amino species, such as N-Boc-aminoethanal, under reductive amination conditions to form a

linear diamine precursor.

Step 3: Cyclization: The protecting groups are selectively removed, and the molecule is

induced to cyclize, often under basic conditions, to form the (R)-2-ethylpiperazine ring.

Step 4: Purification: The crude product is purified using flash column chromatography on

silica gel.[4]

Step 5: Dihydrochloride Salt Formation: The purified (R)-2-ethylpiperazine free base is

dissolved in a suitable solvent (e.g., diethyl ether or isopropanol). A stoichiometric excess

(e.g., 2.2 equivalents) of hydrochloric acid (as a solution in the same solvent or as HCl gas)

is added slowly with stirring. The resulting precipitate is collected by filtration, washed with

cold solvent, and dried under vacuum to yield (R)-2-ethylpiperazine dihydrochloride.
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Figure 1. Generalized workflow for the synthesis of (R)-2-ethylpiperazine dihydrochloride.
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Analytical Characterization
Structural confirmation and purity assessment are critical. The following are standard analytical

methods that would be employed.

Methodologies:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

A sample (~5-10 mg) is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆).

¹H NMR and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz).[4]

Expected ¹H NMR Signals: Distinct signals corresponding to the ethyl group (a triplet and

a quartet), diastereotopic protons of the piperazine ring, and exchangeable N-H protons.

Expected ¹³C NMR Signals: Signals for the two carbons of the ethyl group and the four

unique carbons of the piperazine ring.

Mass Spectrometry (MS):

A dilute solution of the sample is analyzed using an electrospray ionization (ESI) source.

The mass-to-charge ratio (m/z) is measured.

Expected Result: A primary ion peak corresponding to the mass of the protonated free

base [C₆H₁₄N₂ + H]⁺ at m/z ≈ 115.12.

High-Performance Liquid Chromatography (HPLC):

Column: A reverse-phase C18 column.

Mobile Phase: A gradient of water and acetonitrile with an additive like trifluoroacetic acid

(TFA).

Detection: UV detector at a suitable wavelength (e.g., 210 nm).

Purpose: To determine the purity of the compound by measuring the area of the principal

peak relative to any impurity peaks.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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